5-Methoxybenzo[c]isoxazole-3-carboxylic Acid
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Overview
Description
5-Methoxybenzo[c]isoxazole-3-carboxylic Acid is a heterocyclic compound that features an isoxazole ring fused to a benzene ring with a methoxy group at the 5-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzo[c]isoxazole-3-carboxylic Acid typically involves the cycloaddition of activated primary nitro compounds and alkynes. One efficient method includes the use of sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts in water or chloroform . The reaction conditions are mild and environmentally friendly, making it a preferred method in organic synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed hydrogenation has also been explored for the preparation of related isoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxybenzo[c]isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Palladium-catalyzed hydrogenation can reduce the isoxazole ring.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
5-Methoxybenzo[c]isoxazole-3-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methoxybenzo[c]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The methoxy group enhances its lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
- 5-Methylisoxazole-3-carboxylic Acid
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester
- 3-Isoxazolecarboxylic Acid, 5-Methyl-, Methyl Ester
Comparison: 5-Methoxybenzo[c]isoxazole-3-carboxylic Acid is unique due to its methoxy group, which imparts distinct electronic properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C9H7NO4 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
5-methoxy-2,1-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)8(9(11)12)14-10-7/h2-4H,1H3,(H,11,12) |
InChI Key |
BKNODWAWUBXLBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(ON=C2C=C1)C(=O)O |
Origin of Product |
United States |
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